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Compound of Interest

Compound Name: hGAPDH-IN-1

Cat. No.: B12397095 Get Quote

Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis and

has emerged as a significant target for therapeutic intervention in various diseases, including

cancer. This technical guide provides a comprehensive overview of a novel covalent inhibitor,

hGAPDH-IN-1 (also known as Compound F8). Unlike many GAPDH inhibitors that target the

catalytic cysteine residue, hGAPDH-IN-1 exhibits a unique mechanism of action by forming a

covalent adduct with an aspartic acid residue (Asp35) in the active site. This modification leads

to the displacement of the essential cofactor NAD+, resulting in the inhibition of GAPDH

enzymatic activity. This document details the chemical structure, synthesis, mechanism of

action, and biological activity of hGAPDH-IN-1, supported by quantitative data and detailed

experimental protocols.
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Property Data

Compound Name hGAPDH-IN-1 (Compound F8)

Chemical Structure
2-((3-(4-bromophenyl)-2-oxiran-2-

yl)methyl)isoindoline-1,3-dione

Molecular Formula C₁₉H₁₄BrNO₃

Mechanism of Action

Forms a covalent adduct with Aspartic Acid 35

(Asp35) in the active site of human GAPDH,

leading to the displacement of the NAD+

cofactor and subsequent inhibition of enzymatic

activity.[1][2]

IC₅₀ (Enzymatic)
39.31 μM for GAPDH enzymatic activity in

HEK293 cell lysates.[1]

IC₅₀ (Cell Viability) 50.64 μM in HEK293 cells.[1]

Synthesis Protocol
The synthesis of hGAPDH-IN-1 involves a multi-step process. A plausible synthetic route,

based on the synthesis of analogous compounds, is outlined below.

Step 1: Synthesis of N-allylphthalimide

Phthalimide is reacted with allyl bromide in the presence of a base such as potassium

carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at

room temperature to yield N-allylphthalimide.

Step 2: Epoxidation of N-allylphthalimide

N-allylphthalimide is then subjected to epoxidation. A common method is the use of a peroxy

acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like

dichloromethane (DCM). This reaction converts the allyl group into an oxirane ring, yielding 2-

(oxiran-2-ylmethyl)isoindoline-1,3-dione.

Step 3: Ring-opening of the epoxide with a Grignard reagent
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The epoxide ring is opened by reaction with a Grignard reagent, 4-bromophenylmagnesium

bromide, which can be prepared from 4-bromobromobenzene and magnesium turnings in an

anhydrous ether solvent like tetrahydrofuran (THF). This reaction introduces the 4-bromophenyl

group.

Step 4: Ring closure to form the final product

The resulting intermediate is then treated to reform the epoxide ring at the more substituted

carbon, yielding the final product, hGAPDH-IN-1. This can be achieved through a sequence of

reactions involving activation of the hydroxyl group and subsequent intramolecular cyclization.

Experimental Protocols
GAPDH Enzymatic Activity Assay
This protocol is adapted from commercially available kits and the primary research literature.[1]

Materials:

HEK293 cell lysate

hGAPDH-IN-1 (Compound F8)

GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

Glyceraldehyde-3-phosphate (GAP) substrate

NAD⁺

Enzyme mixture containing a developer that produces a colorimetric or fluorescent signal

upon NADH production.

96-well microplate

Microplate reader

Procedure:

Prepare HEK293 cell lysates by standard methods.
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In a 96-well plate, add 50 µL of cell lysate to each well.

Add varying concentrations of hGAPDH-IN-1 (e.g., 0-100 µM) to the wells.

Incubate the plate at 37°C for a specified time (e.g., 24 hours).

Prepare a reaction mixture containing GAPDH Assay Buffer, GAP substrate, and NAD⁺.

Add 50 µL of the reaction mixture to each well.

Immediately add the developer enzyme mixture.

Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for

30-60 minutes at 37°C.

Calculate the rate of NADH production, which is proportional to GAPDH activity.

Plot the GAPDH activity against the concentration of hGAPDH-IN-1 to determine the IC₅₀

value.

Cell Viability Assay
Materials:

HEK293 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

hGAPDH-IN-1 (Compound F8)

Cell viability reagent (e.g., MTT, resazurin)

96-well cell culture plate

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:
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Seed HEK293 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per

well and allow them to adhere overnight.

Treat the cells with various concentrations of hGAPDH-IN-1 (e.g., 0-100 µM) for 24 hours.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time (e.g., 1-4 hours).

Measure the absorbance or fluorescence at the appropriate wavelength.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value.

Cysteine-Reactive Probe Labeling Assay
This protocol is based on the methods described in the primary literature for identifying the

unique mechanism of hGAPDH-IN-1.

Materials:

HEK293 cell lysate

hGAPDH-IN-1 (Compound F8)

Iodoacetamide-alkyne (IA-alkyne) probe

SDS-PAGE gels

Fluorescence gel scanner

Procedure:

Treat HEK293 cell lysates with varying concentrations of hGAPDH-IN-1 for 4 hours.

Add the IA-alkyne probe (1 µM) to the lysates and incubate for 1 hour.

Quench the reaction and prepare the samples for SDS-PAGE.
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Run the samples on an SDS-PAGE gel.

Visualize the gel using a fluorescence scanner to detect the labeling of proteins by the IA-

alkyne probe. An enhancement of the signal for GAPDH in the presence of hGAPDH-IN-1
indicates the unique mechanism of action.

Mass Spectrometry Analysis of the Covalent Adduct
Procedure:

Incubate purified recombinant human GAPDH with an excess of hGAPDH-IN-1.

Remove the excess inhibitor by methods such as dialysis or size-exclusion chromatography.

Digest the protein into peptides using a protease like trypsin.

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Search the MS/MS data against the human proteome database, including a variable

modification on aspartic acid corresponding to the mass of hGAPDH-IN-1.

Identification of a peptide with a mass shift on Asp35 confirms the formation of the covalent

adduct.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of hGAPDH-IN-1 and the

experimental workflow for its characterization.
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Experimental Workflow for hGAPDH-IN-1 Characterization.
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Conclusion
hGAPDH-IN-1 represents a novel class of GAPDH inhibitors with a distinct mechanism of

action targeting a non-catalytic aspartate residue. This technical guide provides essential

information for researchers interested in utilizing this compound as a tool to study the

multifaceted roles of GAPDH or as a lead compound for the development of new therapeutics.

The detailed protocols and structured data presented herein are intended to facilitate the

replication and extension of these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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